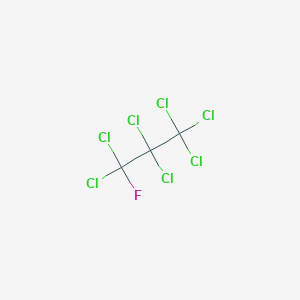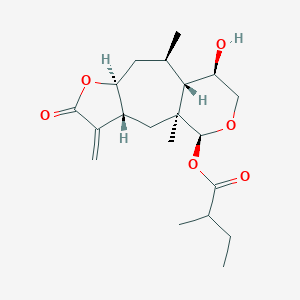
Hymenoratin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hymenopteran insects, such as ants, bees, and wasps, are known for their venomous stings. Hymenoratin B is a compound found in the venom of the parasitic wasp Hymenoptera. It has been found to have a wide range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Aplicaciones Científicas De Investigación
Anti-Mitotic Activity in Cancer Cells
Research has identified Hymenoratin B, a sesquiterpene lactone isolated from Hymenoxys richardsonii, as a compound with anti-mitotic activity against cancer cells. This activity is significant as it targets mitosis in human cancer cell lines. Hymenoratin B-treated cells exhibit mitotic spindles and undergo prolonged mitotic arrest, suggesting potential as a therapeutic agent in cancer treatment (Molina, Williams, Andersen, & Golsteyn, 2021).
Phytochemical Composition
Another study focusing on Hymenoxys odorata identified hymenoratin B among other compounds, indicating its presence in different species of the genus. This phytochemical composition contributes to the understanding of the biological activities and potential applications of these compounds (Gao, Wang, Mabry, Watson, & Kashyap, 1990).
Propiedades
Número CAS |
126794-72-7 |
|---|---|
Nombre del producto |
Hymenoratin B |
Fórmula molecular |
C20H30O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H30O6/c1-6-10(2)17(22)26-19-20(5)8-13-12(4)18(23)25-15(13)7-11(3)16(20)14(21)9-24-19/h10-11,13-16,19,21H,4,6-9H2,1-3,5H3/t10?,11-,13-,14+,15+,16-,19+,20+/m1/s1 |
Clave InChI |
JVXPGZAKWVHPLQ-BPPWXSMMSA-N |
SMILES isomérico |
CCC(C)C(=O)O[C@H]1[C@]2(C[C@H]3[C@H](C[C@H]([C@@H]2[C@H](CO1)O)C)OC(=O)C3=C)C |
SMILES |
CCC(C)C(=O)OC1C2(CC3C(CC(C2C(CO1)O)C)OC(=O)C3=C)C |
SMILES canónico |
CCC(C)C(=O)OC1C2(CC3C(CC(C2C(CO1)O)C)OC(=O)C3=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



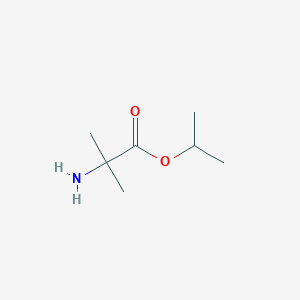

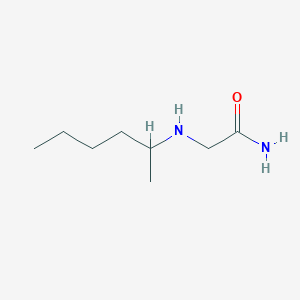
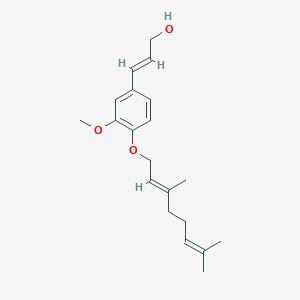

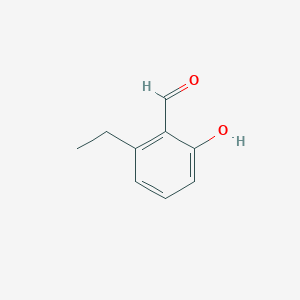

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)





